(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
Description
The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone” features a hybrid structure combining a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a sulfonated 1,4-thiazepane ring linked via a methanone group.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c22-20(18-14-25-16-8-4-5-9-17(16)26-18)21-11-10-19(27(23,24)13-12-21)15-6-2-1-3-7-15/h1-9,18-19H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZXYABHDJCJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Thiazepane Ring: The thiazepane ring can be synthesized via the reaction of a suitable amine with a thioamide, followed by cyclization.
Coupling of the Two Moieties: The final step involves coupling the dihydrobenzo[b][1,4]dioxin moiety with the thiazepane ring through a carbonylation reaction, often using reagents like phosgene or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the dihydrobenzo[b][1,4]dioxin moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is investigated for its potential pharmacological activities. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The dihydrobenzo[b][1,4]dioxin moiety can engage in π-π interactions, while the thiazepane ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Compound A : (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone
- Molecular Formula : C₁₆H₁₈N₂O₃S₂
- Molecular Weight : 350.5
- Key Features: Replaces the dihydrobenzodioxin moiety with a 4-methylthiazole ring. The sulfonated thiazepane is retained, suggesting shared solubility advantages .
Compound B : (2-(((Exo)-bicyclo[2.2.1]heptan-2-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (17g)
- Molecular Formula: Not explicitly provided ().
- Key Features : Shares the dihydrobenzodioxin group but substitutes the thiazepan with a bicycloheptane-thiazole hybrid. The rigid bicyclic structure may reduce conformational flexibility, impacting target selectivity. This compound was studied as a CDK9 inhibitor, highlighting the therapeutic relevance of the dihydrobenzodioxin scaffold in kinase targeting .
Compound C : 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- Molecular Formula: C₂₅H₂₁NO₇S
- Molecular Weight : 479.5
- Key Features : Replaces the thiazepan with a benzothiazin ring and adds dimethoxyphenyl groups. The extended aromatic system and methoxy substituents may enhance lipophilicity and modulate receptor binding, while the sulfone group persists .
Substituent-Driven Pharmacokinetic and Bioactivity Profiles
- Halogenated Analogs: E.g., (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(4-chlorophenyl)methanone ().
- Heterocyclic Variations : Compounds like 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-p-tolyl-1H-pyrazole-4-carbaldehyde () introduce pyrazole rings, which may offer hydrogen-bonding sites absent in the target compound.
Molecular Weight and Solubility Trends
| Compound | Molecular Weight | Key Functional Groups | Solubility Predictions |
|---|---|---|---|
| Target Compound | Not explicitly provided | Sulfone, dioxin, thiazepane | Moderate (sulfone enhances) |
| Compound A | 350.5 | Thiazole, sulfone | High (polar thiazole) |
| Compound C | 479.5 | Benzothiazin, dimethoxy | Low (bulky aromatic groups) |
Research Findings and Implications
- CDK9 Inhibition : Compound B () demonstrates that dihydrobenzodioxin-containing analogs can exhibit kinase inhibitory activity, suggesting the target compound may share similar mechanisms but with altered selectivity due to its thiazepan group.
- Sulfone Advantages : The 1,1-dioxido group in the target compound and analogs (e.g., Compound A, C) is associated with improved metabolic stability and solubility, critical for oral bioavailability .
- Structural Flexibility : The seven-membered thiazepane ring in the target compound may allow better adaptation to enzyme active sites compared to rigid bicyclic systems (e.g., Compound B) .
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440.49 g/mol. The structure includes a dihydrobenzo[b][1,4]dioxin moiety and a thiazepane ring. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.49 g/mol |
| CAS Number | 2034329-73-0 |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the thiazepane ring and subsequent functionalization of the dioxin moiety. Specific methodologies can vary but often include condensation reactions and oxidation steps to achieve the desired structure.
Biological Activity
Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin structure exhibit a range of biological activities including:
Antimicrobial Activity : Studies have shown that related compounds demonstrate significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties : Some derivatives have been tested for cytotoxic effects on cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in tumor cells through pathways involving caspases and reactive oxygen species (ROS) generation.
Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated a series of dihydrobenzo[d][1,4]dioxin derivatives for their anticancer activity against breast cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity significantly compared to controls .
- Antimicrobial Evaluation : In an investigation published in Pharmaceutical Biology, researchers assessed the antimicrobial efficacy of various dioxin derivatives against Gram-positive and Gram-negative bacteria. The findings revealed notable inhibition zones for several compounds, suggesting promising leads for antibiotic development .
- Inflammation Model : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that specific thiazepane-containing compounds reduced inflammation markers in a murine model of arthritis, indicating potential therapeutic uses in chronic inflammatory conditions .
Q & A
Basic: What are the optimal synthetic routes for preparing (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone?
Answer:
The synthesis involves multi-step protocols, typically starting with functionalization of the benzodioxin and thiazepane moieties. A common approach is coupling pre-synthesized fragments via acylation or nucleophilic substitution. For example:
- Step 1: Synthesize the 2,3-dihydrobenzo[b][1,4]dioxin core via cyclization of catechol derivatives with 1,2-dibromoethane under basic conditions.
- Step 2: Prepare the 1,1-dioxido-7-phenyl-1,4-thiazepane moiety through oxidation of the thiazepane sulfur using H₂O₂ or mCPBA.
- Step 3: Couple the fragments via a ketone-forming reaction (e.g., Friedel-Crafts acylation or Grignard addition), optimizing reaction time, temperature, and catalyst (e.g., AlCl₃ for acylation) .
Critical Parameters: Monitor reaction purity via HPLC at each step to avoid side products like over-oxidized thiazepanes or incomplete coupling .
Advanced: How to design experiments to study substituent effects on the compound’s biological activity?
Answer:
Use a split-plot factorial design to systematically vary substituents on the benzodioxin and thiazepane rings. For example:
- Independent Variables: Substituent position (e.g., electron-withdrawing groups on benzodioxin), phenyl ring modifications on thiazepane.
- Dependent Variables: Binding affinity (e.g., via SPR or radioligand assays), metabolic stability (microsomal assays).
- Controls: Include unmodified parent compound and commercial analogs (e.g., diazepam for benzodiazepine-like activity comparison).
- Statistical Analysis: Apply ANOVA to isolate substituent-specific effects, followed by Tukey’s post-hoc test for pairwise comparisons .
Basic: What spectroscopic methods are recommended for structural characterization?
Answer:
- NMR (¹H/¹³C): Assign peaks for the benzodioxin’s methylene protons (δ 4.2–4.5 ppm) and thiazepane’s sulfone group (δ 3.8–4.1 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups.
- FT-IR: Confirm sulfone (S=O) stretches at 1150–1300 cm⁻¹ and ketone (C=O) at 1650–1750 cm⁻¹.
- HRMS: Validate molecular formula (e.g., C₂₁H₂₁NO₅S) with <2 ppm error .
Advanced: How to resolve contradictions in reported receptor binding data for this compound?
Answer:
Contradictions may arise from assay variability (e.g., cell vs. tissue models) or impurities. Mitigate via:
- Reproducibility Checks: Replicate assays across independent labs using standardized protocols (e.g., CEREP panel for GPCR screening).
- Structural Analysis: Perform X-ray crystallography or molecular docking to verify binding poses. Compare with analogs (e.g., benzodiazepines) to identify steric/electronic mismatches.
- Meta-Analysis: Apply funnel plots to detect publication bias in existing data .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (EPA Class D).
- First Aid: For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists .
Advanced: How to evaluate environmental persistence and ecotoxicity of this compound?
Answer:
Follow the INCHEMBIOL framework (long-term environmental impact studies):
- Fate Studies: Measure hydrolysis half-life (pH 5–9), photodegradation under UV light, and soil adsorption (OECD 106/121 guidelines).
- Ecotoxicology: Test acute toxicity in Daphnia magna (EC₅₀) and algal growth inhibition (OECD 201/202).
- Modeling: Use EPI Suite or QSAR to predict bioaccumulation (log Kow) and endocrine disruption potential .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- CYP450 Inhibition: Use human liver microsomes + LC-MS to assess metabolic interference.
- Receptor Profiling: Screen against CNS targets (e.g., GABAₐ, 5-HT receptors) via fluorescence polarization.
- Cytotoxicity: MTT assay in HEK293 or HepG2 cells (IC₅₀ thresholds <10 μM for further study) .
Advanced: How to optimize computational models for predicting SAR?
Answer:
- Docking: Use AutoDock Vina with hybrid scoring functions (e.g., AMBER + MM-GBSA) to account for sulfone’s solvation effects.
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the thiazepane ring.
- Validation: Compare predicted vs. experimental IC₅₀ values for 10+ analogs to refine force field parameters .
Basic: How to address low yields in the final coupling step?
Answer:
- Catalyst Screening: Test alternatives to AlCl₃ (e.g., FeCl₃, Bi(OTf)₃) to reduce side reactions.
- Solvent Optimization: Switch from DCM to THF or DMF for better solubility.
- Temperature Gradients: Perform a kinetic study (25–80°C) to identify optimal exotherm control .
Advanced: What strategies reconcile discrepancies between in silico and in vitro binding data?
Answer:
- Conformational Sampling: Use enhanced sampling (e.g., metadynamics) to explore ligand flexibility.
- Protonation States: Calculate pKa (MarvinSketch) to model correct ionization at physiological pH.
- Membrane Permeability: Adjust docking grids to mimic lipid bilayer interactions (e.g., CHARMM-GUI membranes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
